

# Spectroscopic Data for 4-methyl-1H-indazol-5-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550

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Introduction: **4-methyl-1H-indazol-5-amine** (CAS: 101257-89-0) is a heterocyclic amine containing an indazole scaffold. The indazole ring is a prominent bicyclic system in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and structural verification during synthesis and further development.

This technical guide provides a summary of the expected spectroscopic data for **4-methyl-1H-indazol-5-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not readily available in public databases, this guide presents predicted NMR data alongside typical, expected values for IR and MS based on its chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided.

## Spectroscopic Data

The quantitative spectroscopic data is summarized in the tables below. Note that NMR data is predicted, and actual experimental values can vary based on solvent, concentration, and temperature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Position / Group	Predicted Chemical Shift (δ) ppm	Multiplicity
NH (Indazole, H1)	~12.6	Broad Singlet
H3	~7.9	Singlet
H6	~7.2	Doublet
H7	~6.8	Doublet
NH <sub>2</sub> (Amine)	~4.9	Broad Singlet
CH <sub>3</sub> (Methyl)	~2.2	Singlet

Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Position	Predicted Chemical Shift (δ) ppm
C3	~134
C3a	~140
C4	~115
C5	~138
C6	~122
C7	~110
C7a	~125
CH <sub>3</sub>	~10

## Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups present in **4-methyl-1H-indazol-5-amine**.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3450 - 3300	Medium (doublet)
N-H Stretch (Indazole)	3300 - 3100	Broad, Medium
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch (Methyl)	2960 - 2850	Medium to Weak
Aromatic C=C Bending	1620 - 1580	Medium to Strong
N-H Bend (Amine)	1650 - 1560	Medium
C-N Stretch	1340 - 1250	Medium

## Mass Spectrometry (MS)

The molecular formula for **4-methyl-1H-indazol-5-amine** is C<sub>8</sub>H<sub>9</sub>N<sub>3</sub>.

Parameter	Expected Value	Notes
Molecular Weight	147.18 g/mol	
[M] <sup>+</sup>	147.08 (Monoisotopic)	Expected molecular ion peak in Electron Ionization (EI-MS).
[M+H] <sup>+</sup>	148.09	Expected molecular ion peak in Electrospray Ionization (ESI-MS, positive mode).
Key Fragmentation	Loss of CH <sub>3</sub> (m/z ~132)	A common fragmentation pathway involves the loss of the methyl group.

Note: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 147 g/mol value for this compound.[\[1\]](#)

# Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid heterocyclic amines like **4-methyl-1H-indazol-5-amine**.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Setup:
  - Spectrometer: A 400 MHz or higher field NMR spectrometer.
  - Tuning and Shimming: Tune the probe to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C and perform automated or manual shimming to optimize magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition:
  - Experiment: Standard single-pulse proton experiment.
  - Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient.
- <sup>13</sup>C NMR Acquisition:
  - Experiment: Proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
  - Parameters: Set a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Place approximately 10-20 mg of the solid sample into a small vial. Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.
- Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition:
  - Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
  - Background Scan: Place the empty, clean salt plate in the sample holder and run a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as any absorbances from the plate itself.
  - Sample Scan: Place the salt plate with the dried sample film into the spectrometer and acquire the IR spectrum. Typically, a range of 4000 to 400 cm<sup>-1</sup> is scanned.
- Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

## Mass Spectrometry Protocol (LC-MS with ESI)

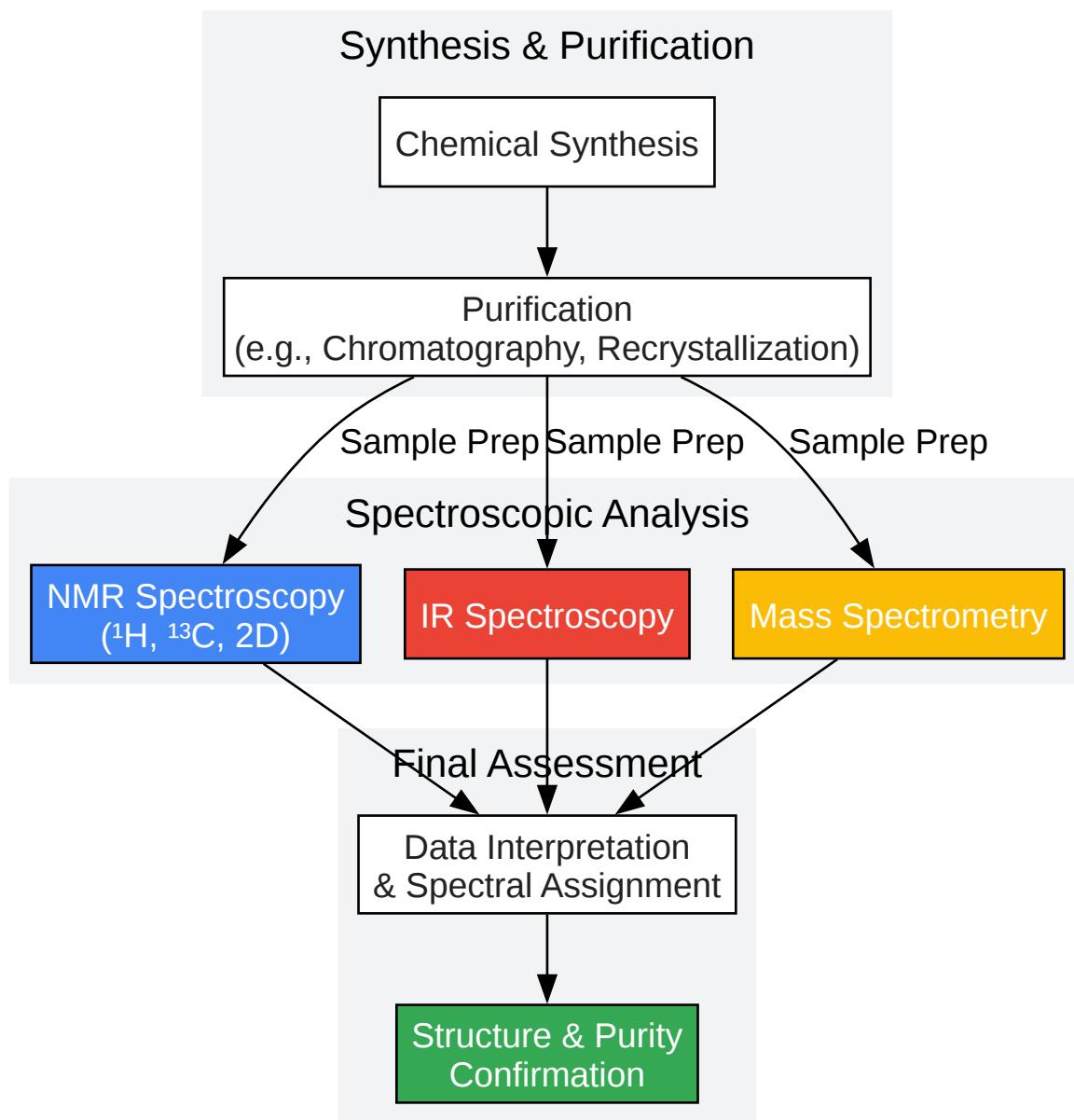
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.
- Liquid Chromatography (LC) Separation:
  - Column: A C18 reverse-phase column is typically suitable for separating small organic molecules.
  - Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and acetonitrile (or methanol) is common. The gradient program should be optimized to ensure the compound elutes as a sharp peak.

- Injection: Inject a small volume (e.g., 1-5  $\mu$ L) of the sample solution.
- Mass Spectrometry (MS) Detection:
  - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for protonating amines.
  - Instrument: A triple quadrupole or time-of-flight (TOF) mass spectrometer.
  - Parameters: Optimize key source parameters such as capillary voltage, source temperature, and gas flows.
  - Scan Mode: Acquire data in full scan mode to detect the  $[M+H]^+$  ion. For quantitative analysis or fragmentation studies, Multiple Reaction Monitoring (MRM) or product ion scan modes can be used.
- Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC) and examine the corresponding mass spectrum to confirm the mass of the molecular ion.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

## Spectroscopic Characterization Workflow



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Caption: A workflow for chemical compound characterization.

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## References

- 1. 4-Methyl-1H-indazol-5-amine | C8H9N3 | CID 19354421 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)